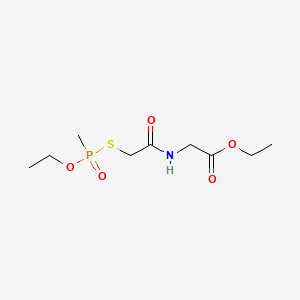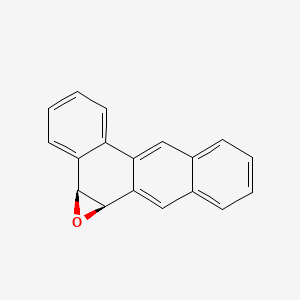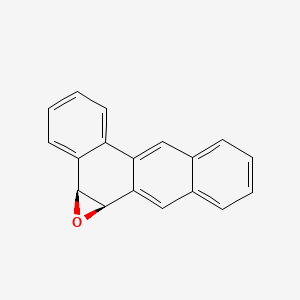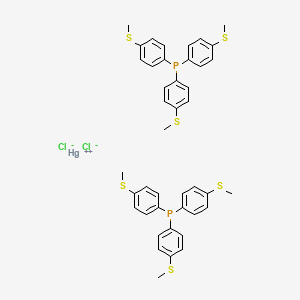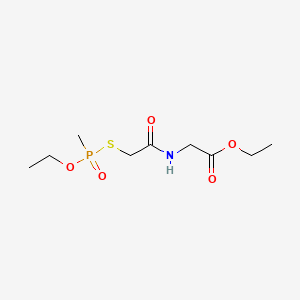
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®-: is a complex organic compound with the molecular formula C9-H18-N-O5-P-S and a molecular weight of 283.31 g/mol This compound is known for its unique structure, which includes a glycine backbone modified with an ethoxymethylphosphinylthioacetyl group and an ethyl ester moiety
Métodos De Preparación
The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves several steps. One common synthetic route includes the following steps:
Starting Materials: Glycine, ethyl chloroacetate, and ethoxymethylphosphinyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Glycine is first reacted with ethyl chloroacetate to form ethyl glycine ester. This intermediate is then treated with ethoxymethylphosphinyl chloride in the presence of a base to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction.
Comparación Con Compuestos Similares
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- can be compared with other similar compounds, such as:
Glycine, N-(mercaptoacetyl)-, ethyl ester: This compound lacks the ethoxymethylphosphinyl group, making it less complex and potentially less effective in certain applications.
Glycine, N-(acetyl)-, ethyl ester: This compound has a simpler structure and different reactivity compared to Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®-.
Glycine, N-(phosphinyl)-, ethyl ester: This compound contains a phosphinyl group but lacks the thioacetyl and ethoxymethyl groups, resulting in different chemical properties and applications.
Propiedades
Número CAS |
79548-51-9 |
|---|---|
Fórmula molecular |
C9H18NO5PS |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11) |
Clave InChI |
KTRXCPPABSNJBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)CSP(=O)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



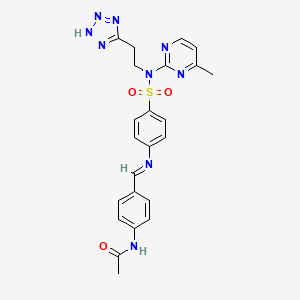
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
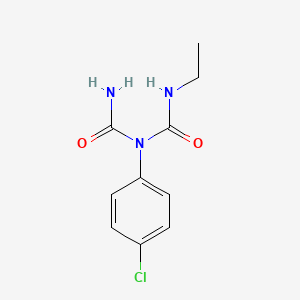
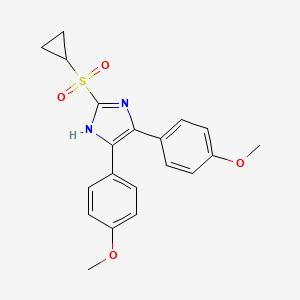
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

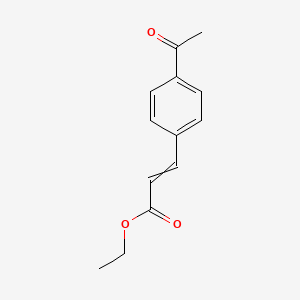
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
